molecular formula C9H7N3 B11918226 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

Cat. No.: B11918226
M. Wt: 157.17 g/mol
InChI Key: DJEBOQLJCYQXBF-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system with a methyl group at the 4-position and a cyano group at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-cyano-3-(methylamino)acrylonitrile with 2-bromo-5-methylpyridine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

    Reduction: Formation of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-amine.

    Substitution: Formation of halogenated derivatives like 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-bromide.

Scientific Research Applications

4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors.

    Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity.

Mechanism of Action

The mechanism of action of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
  • 2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Comparison

4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted drug design and development.

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

InChI

InChI=1S/C9H7N3/c1-6-2-3-11-9-8(6)4-7(5-10)12-9/h2-4H,1H3,(H,11,12)

InChI Key

DJEBOQLJCYQXBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=NC=C1)C#N

Origin of Product

United States

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